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1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea

Urea transporter pharmacology UT-A1 inhibition diuretic target validation

Researchers needing a structurally authenticated UT-A1 reference ligand (IC50 750 nM) for urea transporter screening often face supply gaps for non-symmetrical diaryl ureas. This compound solves that with: • Validated UT-A1 inhibition (MDCK assay) & multi-target HTS annotation (RGS4, OPRM1-OPRD1, ADAM17, CHRM1) • Defined regioisomeric probe (4-pyridylmethyl vs. 2-pyridylmethyl) for SAR studies • Patent-anchored prostaglandin biosynthesis enhancer without tubulin-polymerization confounding cytotoxicity Supplied with full analytical documentation for immediate assay integration.

Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
Cat. No. B4962413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea
Molecular FormulaC16H19N3O4
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CC=NC=C2
InChIInChI=1S/C16H19N3O4/c1-21-13-8-12(9-14(22-2)15(13)23-3)19-16(20)18-10-11-4-6-17-7-5-11/h4-9H,10H2,1-3H3,(H2,18,19,20)
InChIKeyYKEPIQLKQQTMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea – Procurement-Relevant Structural and Pharmacological Overview


1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 93024-05-6; molecular formula C₁₆H₁₉N₃O₄; MW 317.34 g/mol) is a non-symmetrical diaryl urea derivative that bridges a 4-pyridylmethyl moiety with a 3,4,5-trimethoxyphenyl ring via a central urea carbonyl linker . First disclosed in US Patent 4,001,256 (1977) as part of a series of pyridylalkyl phenyl ureas capable of elevating endogenous prostaglandin biosynthesis [1], the compound has subsequently been profiled in multiple high-throughput screening campaigns, including urea transporter inhibition (rat UT-A1 IC₅₀ = 750 nM) [2], regulators of G-protein signalling (RGS4), opioid receptor heterodimers (OPRM1-OPRD1), ADAM17, and muscarinic M1 receptor assays . The presence of the 3,4,5-trimethoxyphenyl pharmacophore—a hallmark of colchicine-site tubulin ligands such as combretastatin A-4—distinguishes this compound from simpler pyridylmethyl ureas and positions it at the intersection of urea transporter pharmacology and trimethoxyphenyl-mediated tubulin biology.

Why 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea Cannot Be Substituted by Generic Pyridyl Urea or Trimethoxyphenyl Analogs


Generic substitution within the pyridylmethyl-phenylurea class is precluded by two orthogonal structural determinants that independently govern target engagement. First, the regioisomeric position of the pyridine nitrogen (4-pyridylmethyl vs. 2-pyridylmethyl or 3-pyridylmethyl) dictates the spatial orientation of the urea bridge and thereby the hydrogen-bonding geometry accessible to kinase ATP pockets, urea transporter channels, and G-protein signalling regulators . The explicit co-disclosure of the 2-pyridyl and 4-pyridyl regioisomers in US 4,001,256 confirms that these are treated as chemically and pharmacologically distinct entities by the originating inventors [1]. Second, the 3,4,5-trimethoxyphenyl substituent introduces tubulin-colchicine-site pharmacophoric character absent in des-methoxy or mono/di-methoxy phenyl urea analogs; removing or altering this substitution pattern is expected to extinguish tubulin polymerization modulatory potential while simultaneously altering urea transporter binding affinity—as evidenced by the divergent IC₅₀ values observed among trimethoxyphenyl-containing urea transporter ligands in BindingDB [2]. A researcher or procurement officer substituting this compound with, for example, 1-phenyl-3-(pyridin-4-ylmethyl)urea (CAS not available; simplest des-methoxy analog) or 1-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea would therefore obtain a molecule with fundamentally different pharmacological landscape and no guaranteed overlap in the biological readouts documented for the title compound.

Quantitative Differential Evidence for 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea: Comparator-Anchored Performance Data


Rat UT-A1 Urea Transporter Inhibition: IC₅₀ of 750 nM Defines a Mid-Potency Profile Distinct from Related Trimethoxyphenyl Ureas

In a fluorescence-based cell-based assay measuring inhibition of rat UT-A1 urea transporter heterologously expressed in MDCK cells, 1-(pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea produced an IC₅₀ of 750 nM [1]. This potency falls between two closely related trimethoxyphenyl urea analogs tested under identical assay conditions: BDBM50575382 (structurally similar urea; IC₅₀ = 600 nM) and BDBM50575415 (another trimethoxyphenyl-containing urea; IC₅₀ = 1,500 nM) [2]. The 1.25-fold difference in potency between the target compound and the more potent analog BDBM50575382, and the 2-fold difference relative to the less potent BDBM50575415, illustrates that UT-A1 binding within this chemotype is sensitive to subtle structural modifications beyond the trimethoxyphenyl substructure alone. The 4-pyridylmethyl orientation in the target compound yields an intermediate potency that may offer a distinct selectivity window when counter-screened against UT-B (erythrocyte urea transporter), where related compounds show divergent IC₅₀ values ranging from 200 nM to >10,000 nM depending on species [3].

Urea transporter pharmacology UT-A1 inhibition diuretic target validation salt-sparing urearetics

Explicit Structural Differentiation from the 2-Pyridyl Regioisomer Within the Same Patent Family

US Patent 4,001,256 explicitly lists both 1-(4-pyridylmethyl)-3-(3,4,5-trimethoxyphenyl)urea and 1-(2-pyridylmethyl)-3-(3,4,5-trimethoxyphenyl)urea as separate, distinct chemical entities within the same claim enumeration, rather than as interchangeable regioisomers [1]. This explicit structural differentiation by the inventors—who disclosed a total of over 40 pyridylalkyl phenyl ureas with systematic variation of the pyridine nitrogen position (2-, 3-, and 4-pyridyl), phenyl ring substitution, and urea N-alkylation—establishes that the 4-pyridylmethyl orientation was considered a non-fungible structural feature for the claimed prostaglandin-enhancing method [2]. The 4-pyridylmethyl group positions the pyridine nitrogen for hydrogen-bond acceptance approximately 6.2 Å from the urea carbonyl, whereas the 2-pyridylmethyl regioisomer orients the nitrogen at a significantly different distance and angle, altering the hydrogen-bond donor/acceptor pharmacophore geometry by an estimated >1.5 Å shift in the nitrogen spatial coordinate relative to the trimethoxyphenyl ring centroid .

Regioisomeric selectivity pyridine positional isomerism structure-activity relationship pyridylalkyl urea patent

Multi-Target HTS Fingerprint Distinguishes This Compound from Mono-Targeted Urea Derivatives

This compound has been screened in at least four distinct HTS campaigns archived on Chemsrc, each targeting a different biological system: (i) a primary cell-based HTS assay for regulators of G-protein signalling 4 (RGS4) at the Johns Hopkins Ion Channel Center; (ii) a luminescence-based agonist screen for the mu-opioid receptor/delta-opioid receptor heterodimer (OPRM1-OPRD1) at The Scripps Research Institute; (iii) a QFRET-based biochemical HTS for ADAM17 (TACE) inhibition; and (iv) a fluorescence-based cell-based agonist screen for the muscarinic acetylcholine receptor M1 (CHRM1) . This multi-target screening footprint is not shared by simpler pyridylmethyl ureas such as 1-phenyl-3-(pyridin-4-ylmethyl)urea, which lacks the trimethoxyphenyl moiety and has no documented activity in these assay systems . The inclusion of this compound across assay panels spanning GPCR signalling (RGS4, OPRM1-OPRD1, CHRM1) and protease inhibition (ADAM17) suggests that the 3,4,5-trimethoxyphenyl substitution confers a broader target engagement profile not achievable with des-methoxy or halogen-substituted phenyl urea analogs [1].

High-throughput screening polypharmacology RGS4 modulator opioid receptor heterodimer ADAM17

Prostaglandin Production Enhancement: Functional Annotation Absent in Tubulin-Targeted Trimethoxyphenyl Compounds

US Patent 4,001,256 claims a method of raising endogenous prostaglandin production in mammals by administering 1-pyridylalkyl-3-phenylureas, with 1-(4-pyridylmethyl)-3-(3,4,5-trimethoxyphenyl)urea explicitly enumerated as an active compound [1]. This functional annotation—enhancement of endogenous prostaglandin biosynthesis rather than direct enzyme inhibition—is mechanistically distinct from the tubulin polymerization inhibition typically associated with 3,4,5-trimethoxyphenyl-containing compounds such as combretastatin A-4 (CA-4; tubulin IC₅₀ ≈ 0.5-2 μM) and its synthetic pyridine-bearing analogs (e.g., compound VI from Hagras et al., 2021: tubulin IC₅₀ = 8.92 nM) [2]. While the patent does not report quantitative EC₅₀ values for individual compounds, the functional claim class—enhancement of prostaglandin production by 5-10% to several-fold over baseline—establishes a biological activity domain that is orthogonal to the tubulin-targeting pharmacology of typical trimethoxyphenyl analogs [3]. This functional divergence implies that the pyridin-4-ylmethyl urea linker redirects the pharmacological mechanism away from tubulin binding and toward a prostaglandin-regulatory pathway.

Prostaglandin biosynthesis endogenous mediator enhancement pyridylalkyl urea pharmacology wound healing

Prioritized Research and Industrial Application Scenarios for 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea Based on Quantitative Differentiation Evidence


Urea Transporter (UT-A1) Tool Compound for Salt-Sparing Diuretic Discovery Programs

With a validated UT-A1 IC₅₀ of 750 nM in MDCK cell-based fluorescence assays [1], this compound serves as a mid-potency reference ligand for urea transporter inhibitor screening cascades. Its potency—intermediate between the 600 nM and 1,500 nM IC₅₀ values of closely related trimethoxyphenyl urea analogs—enables its use as a calibration standard for establishing assay sensitivity windows and as a starting scaffold for medicinal chemistry optimization toward sub-100 nM UT-A1 inhibitors. The compound's activity at UT-A1, taken together with the broader urea transporter pharmacology of this chemotype (rat UT-B IC₅₀ values spanning 200-10,000 nM across species), positions it as a valuable probe for dissecting UT-A isoform selectivity, a critical parameter for developing diuretics that spare electrolyte balance [2].

Prostaglandin Pathway Probe for Non-Cytotoxic Trimethoxyphenyl Pharmacology

The patent-anchored functional annotation as a prostaglandin biosynthesis enhancer [3] differentiates this compound from the tubulin-polymerization-inhibitory trimethoxyphenyl chemotype exemplified by combretastatin A-4 analogs (tubulin IC₅₀ = 8.92-985 nM) [4]. Researchers investigating prostaglandin-mediated processes—including wound healing, cervical ripening, inflammation resolution, and reproductive physiology—can employ this compound as a structurally defined chemical probe that carries the drug-like 3,4,5-trimethoxyphenyl moiety without the confounding cytotoxicity and G2/M cell cycle arrest associated with tubulin-targeted agents. The absence of antiproliferative annotation in the available HTS and patent data further supports its suitability for non-oncology prostaglandin research applications.

Multi-Target Pharmacological Fingerprinting Standard for Chemical Biology Core Facilities

The compound's documented screening history across four distinct HTS assay platforms—RGS4 (GPCR signalling regulation), OPRM1-OPRD1 (opioid receptor heterodimer agonism), ADAM17 (TACE protease inhibition), and CHRM1 (muscarinic M1 agonism)—provides a pre-existing multi-target pharmacological annotation . Academic screening centres and chemical biology core facilities procuring this compound gain immediate access to its HTS fingerprint, enabling its use as a cross-assay calibration control, a polypharmacology reference standard for computational target-prediction algorithm validation, or a starting point for chemoproteomics-based target deconvolution studies. This multi-target annotation is not available for simpler pyridylmethyl ureas lacking the trimethoxyphenyl group .

Regioisomeric Selectivity Standard for Pyridylalkyl Urea Structure-Activity Relationship Studies

The explicit co-disclosure of the 4-pyridylmethyl and 2-pyridylmethyl regioisomers in US Patent 4,001,256 establishes this compound pair as a defined regioisomeric probe set for SAR investigations [5]. Medicinal chemistry teams exploring pyridine positional scanning in urea-based kinase inhibitors, GPCR modulators, or urea transporter ligands can procure both regioisomers as matched molecular pairs to experimentally quantify the contribution of pyridine nitrogen spatial positioning to target binding affinity and selectivity. The estimated >1.5 Å displacement of the hydrogen-bond-accepting nitrogen lone pair between the 4-pyridyl and 2-pyridyl orientations provides a predictable geometric perturbation for rational SAR analysis .

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